Methyl 3-(6-aminopyridazin-4-yl)benzoate
Description
Methyl 3-(6-aminopyridazin-4-yl)benzoate is a benzoate ester derivative featuring a pyridazine ring substituted with an amino group at the 6-position. The pyridazin-4-yl moiety is attached to the 3-position of the benzene ring, while the methyl ester group occupies the benzoate’s carboxylate position. Pyridazine derivatives are known for their electron-deficient nature, which facilitates interactions with biological targets such as enzymes or receptors .
Properties
Molecular Formula |
C12H11N3O2 |
|---|---|
Molecular Weight |
229.23 g/mol |
IUPAC Name |
methyl 3-(6-aminopyridazin-4-yl)benzoate |
InChI |
InChI=1S/C12H11N3O2/c1-17-12(16)9-4-2-3-8(5-9)10-6-11(13)15-14-7-10/h2-7H,1H3,(H2,13,15) |
InChI Key |
LOROLRDMVFLERP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C2=CC(=NN=C2)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Data Tables
Table 1: Structural Comparison
Research Findings and Implications
- Medicinal Chemistry: Amino-substituted pyridazine/benzoate hybrids (e.g., CAS 222986-49-4) show promise as kinase inhibitors due to their planar aromatic systems and hydrogen-bonding capacity .
- Agrochemicals : Sulfur-containing pyridazine derivatives (e.g., CAS 1232797-84-0) may enhance pesticidal activity via increased lipid solubility .
Notes
- Direct data on this compound are unavailable in the provided evidence; comparisons rely on structural analogs.
Q & A
Basic: What are the established synthetic routes for Methyl 3-(6-aminopyridazin-4-yl)benzoate, and what key parameters influence yield?
Synthesis typically involves multi-step reactions, including coupling of pyridazine derivatives with benzoate esters. Key steps may include:
- Amination of pyridazine precursors : Use Pd-catalyzed cross-coupling or nucleophilic substitution under controlled temperatures (45–60°C) to introduce the amine group .
- Esterification : Reacting carboxylic acid intermediates with methanol via acid catalysis (e.g., H₂SO₄) under reflux .
- Purification : Recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, hexane/EtOH gradients) to isolate the product .
Critical parameters : Solvent polarity, reaction time, and catalyst choice (e.g., Pd(PPh₃)₄ for coupling reactions) significantly impact yield and purity .
Basic: How is this compound characterized structurally?
- 1H/13C NMR : Assign peaks using DMSO-d₆ or CDCl₃ solvents. The 6-aminopyridazin-4-yl moiety shows distinct NH₂ signals (~δ 6.5–7.0 ppm) and aromatic protons split due to J-coupling .
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ ion) and fragmentation patterns to validate the ester and pyridazine groups .
- FT-IR : Identify carbonyl (C=O, ~1700 cm⁻¹) and NH₂ (~3350 cm⁻¹) stretches .
Advanced: How can researchers resolve contradictions in spectral data during structural elucidation?
- X-ray crystallography : Use SHELX programs (e.g., SHELXL) to resolve ambiguities in bond lengths/angles, especially for regioselectivity in pyridazine substitution .
- 2D NMR (COSY, HSQC) : Map proton-proton correlations to distinguish overlapping signals (e.g., aromatic vs. NH₂ protons) .
- Comparative analysis : Cross-validate with analogs (e.g., triazolo-pyridazine derivatives) to identify consistent spectral features .
Advanced: What computational methods are suitable for predicting reactivity or biological activity?
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites on the pyridazine ring .
- Molecular docking : Screen against protein targets (e.g., kinases) using AutoDock Vina to assess binding affinity, guided by the compound’s hydrogen-bonding capacity .
- MD simulations : Evaluate stability in biological membranes using GROMACS, focusing on the ester group’s hydrophobicity .
Advanced: How can reaction conditions be optimized to improve yields in scale-up synthesis?
- DoE (Design of Experiments) : Systematically vary temperature (40–80°C), solvent (DMF vs. THF), and catalyst loading (5–10 mol%) to identify optimal parameters .
- In-line monitoring : Use HPLC or ReactIR to track intermediate formation and adjust reaction kinetics in real-time .
- Catalyst screening : Test Pd-based vs. Cu-based catalysts for coupling steps; Pd(OAc)₂ often provides higher regioselectivity .
Advanced: How to design structure-activity relationship (SAR) studies for this compound?
- Derivative synthesis : Modify substituents (e.g., replacing methyl with methoxy or fluoro groups) to assess impact on bioactivity .
- Biological assays : Test against enzyme targets (e.g., PDE inhibitors) using fluorescence polarization or SPR to correlate substituent effects with IC₅₀ values .
- QSAR modeling : Use MOE or Schrödinger to build predictive models linking electronic parameters (σ, π) to activity .
Advanced: How to address instability of the 6-aminopyridazine moiety under acidic/basic conditions?
- pH-controlled reactions : Maintain neutral pH (6.5–7.5) using ammonium acetate buffers to prevent hydrolysis of the amine group .
- Protecting groups : Temporarily protect NH₂ with Boc or Fmoc during harsh reactions (e.g., ester saponification) .
- Stability studies : Use accelerated degradation tests (40°C/75% RH) with HPLC monitoring to identify degradation pathways .
Advanced: How to analyze regioselectivity in electrophilic substitution reactions on the pyridazine ring?
- Electron-density mapping : Use DFT calculations to predict preferential attack at C-3 or C-5 positions based on charge distribution .
- Isotopic labeling : Incorporate ¹⁵N at specific positions to track substitution patterns via NMR .
- Competition experiments : Compare yields of isomers under varying conditions (e.g., HNO₃ vs. H₂SO₄ nitration) .
Advanced: What methods validate purity for pharmacological studies?
- HPLC-DAD/ELSD : Use C18 columns (ACN/water gradients) with >95% purity thresholds; monitor for byproducts like hydrolyzed benzoic acid .
- Elemental analysis : Confirm C/H/N ratios within ±0.4% of theoretical values .
- DSC/TGA : Assess thermal stability (decomposition >200°C indicates high purity) .
Advanced: How to resolve crystallographic ambiguities in polymorph screening?
- SHELXD/SHELXE : Employ dual-space algorithms to phase twinned or low-resolution datasets .
- Variable-temperature XRD : Identify temperature-dependent phase transitions (e.g., enantiotropic vs. monotropic polymorphs) .
- Hirshfeld surface analysis : Map intermolecular interactions (e.g., NH···O bonds) to explain packing differences .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
